molecular formula C34H45N5O7S B123216 Charybdotoxin CAS No. 141223-71-4

Charybdotoxin

Cat. No. B123216
M. Wt: 667.8 g/mol
InChI Key: QVSKZGQYQLYCFO-UHFFFAOYSA-N
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Description

Charybdotoxin (CTX) is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus var. hebraeus. It is known for its ability to inhibit potassium (K+) channels, particularly the high-conductance calcium-activated potassium (Ca2+-activated K+) channels, by a pore-blocking mechanism . CTX is a highly potent and selective inhibitor, with an apparent dissociation constant in the nanomolar range, indicating a strong affinity for its target channels . The toxin's structure is similar to other neurotoxins, suggesting it is part of a superfamily of proteins that modify ion channel activities .

Synthesis Analysis

The gene encoding CTX has been designed, synthesized, and expressed as a cleavable fusion protein in Escherichia coli. The recombinant toxin produced is functionally identical to the native venom-derived CTX

Scientific Research Applications

1. Ion Channel Research

  • Results/Outcomes : Charybdotoxin effectively inhibits Kv channels, providing insights into their function and regulation .

2. Structural Biology and Molecular Biophysics

  • Results/Outcomes : Recent studies revealed that CTX wobbles between several bound conformations, suggesting diverse intermediates and dissociation pathways. This insight could be useful for designing novel drugs or understanding other protein interactions .

3. Drug Development

  • Results/Outcomes : Charybdotoxin may serve as a lead compound for developing more selective and potent Kv channel blockers .

4. Neurological Disorders

  • Results/Outcomes : Insights gained from charybdotoxin studies contribute to our understanding of disorders like epilepsy, multiple sclerosis, and Alzheimer’s disease .

5. Cardiovascular Research

  • Results/Outcomes : Charybdotoxin sheds light on Kv channel function in the heart, potentially guiding drug development for arrhythmia treatment .

6. Biophysical Studies of Protein–Protein Interactions

  • Results/Outcomes : By studying CTX dissociation, scientists gain insights into the dynamics of protein complexes, which can inform drug design and therapeutic strategies .

Safety And Hazards

Charybdotoxin is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSKZGQYQLYCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390900
Record name Z-Val-Lys-Met 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

CAS RN

141223-71-4
Record name Z-Val-Lys-Met 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,300
Citations
C Miller - Neuron, 1995 - Elsevier
For many years, neuronal K’channels were pharmacological orphans, essential membrane proteins against which’no natural toxins were known. While biochemically and …
Number of citations: 396 www.sciencedirect.com
ML Garcia, HG Knaus, P Munujos… - … of Physiology-Cell …, 1995 - journals.physiology.org
Over the last few years, a considerable amount of information has been obtained regarding K+ channels. Different areas of research have contributed to knowledge in this field. …
Number of citations: 164 journals.physiology.org
F Bontems, C Roumestand, B Gilquin, A Ménez… - Science, 1991 - science.org
Conflicting three-dimensional structures of charybdotoxin (Chtx), a blocker of K + channels, have been previously reported. A high-resolution model depicting the tertiary structure of …
Number of citations: 434 www.science.org
R MacKinnon, C Miller - The Journal of general physiology, 1988 - rupress.org
The mechanism of charybdotoxin (CTX) block of single Ca2+-activated K+ channels from rat muscle was studied in planar lipid bilayers. CTX blocks the channel from the external …
Number of citations: 424 rupress.org
F Bontems, B Gilquin, C Roumestand, A Menez… - Biochemistry, 1992 - ACS Publications
… In this paper, we report the refined structure of charybdotoxin and discuss the organization of the … + The coordinates of the set of structures of charybdotoxin presented in this work will be …
Number of citations: 204 pubs.acs.org
CS Park, C Miller - Neuron, 1992 - cell.com
Charybdotoxin (CTX) blocks high conductance CaZ+-activated K+ channels by binding to a receptor site in the externally facing “mouth.” Toxin bound to the channel can be destabilized …
Number of citations: 215 www.cell.com
C Miller, E Moczydlowski, R Latorre, M Phillips - Nature, 1985 - nature.com
… , and accordingly name the agent in LQV directed against it “charybdotoxin' (CTX)“. The CTX activity is sensitive to washing… We thank Dr Gary Yellen for coining the name charybdotoxin. …
Number of citations: 969 www.nature.com
A Hermann, C Erxleben - The Journal of general physiology, 1987 - rupress.org
The action of charybdotoxin (ChTX), a peptide component isolated from the venom of the scorpion Leiurus quinquestriatus, was investigated on membrane currents of identified neurons …
Number of citations: 148 rupress.org
C Smith, M Phillips, C Miller - Journal of Biological Chemistry, 1986 - Elsevier
Charybdotoxin is a high-affinity specific inhibitor of the high-conductance Ca2+-activated K+ channel found in the plasma membranes of many vertebrate cell types. Using Ca2+-…
Number of citations: 169 www.sciencedirect.com
H Rauer, MD Lanigan, MW Pennington, J Aiyar… - Journal of Biological …, 2000 - ASBMB
… cycle analyses, establishing that charybdotoxin has a similar docking … charybdotoxin analogs were designed by introducing negatively charged residues in place of charybdotoxin …
Number of citations: 134 www.jbc.org

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